molecular formula C7H7NO3 B3102414 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid CAS No. 1417623-59-6

3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid

Cat. No.: B3102414
CAS No.: 1417623-59-6
M. Wt: 153.14 g/mol
InChI Key: HALRXTZFQAPCDC-ONEGZZNKSA-N
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Description

3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid is an organic compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol This compound is characterized by the presence of a prop-2-ynylcarbamoyl group attached to a prop-2-enoic acid backbone

Preparation Methods

The synthesis of 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid typically involves the reaction of prop-2-ynylamine with maleic anhydride under controlled conditions . The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The prop-2-ynyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting various biochemical processes.

Comparison with Similar Compounds

3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid can be compared with similar compounds such as:

Biological Activity

3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid, a compound with the molecular formula C7_7H9_9NO3_3, has garnered attention in recent research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a prop-2-enoic acid backbone with a carbamoyl group substituted at the 3-position. This unique structure may contribute to its biological activities, particularly in enzyme inhibition and interaction with biological macromolecules.

Property Value
Molecular FormulaC7_7H9_9NO3_3
Molecular Weight155.15 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Research indicates that this compound may exhibit several mechanisms of action:

  • Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, which may have implications for conditions like obesity and diabetes.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby providing cellular protection against oxidative stress.
  • Antimicrobial Properties : Initial investigations indicate that it may possess antimicrobial effects against various pathogens, suggesting potential applications in pharmaceuticals.

Case Studies and Research Findings

  • Inhibition of Fatty Acid Metabolism : A study demonstrated that the compound inhibited key enzymes involved in fatty acid metabolism, leading to reduced lipid accumulation in cell cultures. This suggests a potential role in managing metabolic disorders.
  • Antioxidant Efficacy : In vitro assays revealed that this compound effectively scavenged reactive oxygen species (ROS), indicating its potential as an antioxidant agent.
  • Antimicrobial Activity : A recent study assessed the antimicrobial effects of the compound against various bacterial strains. Results showed significant inhibition of growth for specific pathogens, highlighting its potential as a natural antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound Name Structure Features Unique Properties
3-(Methylthio)prop-2-enoic acidContains a methylthio groupDifferent solubility and reactivity patterns
3-(Benzylthio)prop-2-enoic acidSubstituted with a benzylthio groupPotentially greater lipophilicity
3-(Chlorophenylthio)prop-2-enoic acidContains a chlorophenylthio groupEnhanced antimicrobial activity due to halogen effects

Properties

IUPAC Name

(E)-4-oxo-4-(prop-2-ynylamino)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-2-5-8-6(9)3-4-7(10)11/h1,3-4H,5H2,(H,8,9)(H,10,11)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALRXTZFQAPCDC-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCNC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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